molecular formula C30H57LaO6 B3054983 Lanthanum(3+) decanoate CAS No. 62654-13-1

Lanthanum(3+) decanoate

Cat. No.: B3054983
CAS No.: 62654-13-1
M. Wt: 652.7 g/mol
InChI Key: DGUXUKYGEXDTOW-UHFFFAOYSA-K
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Description

Lanthanum(3+) decanoate is a chemical compound composed of lanthanum ions and decanoate ions. Lanthanum is a rare earth element, and decanoate is a fatty acid anion derived from decanoic acid. The compound has the molecular formula La(C10H19O2)3 and is known for its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum(3+) decanoate can be synthesized through the reaction of lanthanum chloride with sodium decanoate. The reaction typically occurs in an aqueous medium, where lanthanum chloride is mixed with sodium decanoate, resulting in the precipitation of this compound. The reaction can be represented as follows:

LaCl3+3Na(C10H19O2)La(C10H19O2)3+3NaClLaCl_3 + 3Na(C10H19O2) \rightarrow La(C10H19O2)3 + 3NaCl LaCl3​+3Na(C10H19O2)→La(C10H19O2)3+3NaCl

The reaction is usually carried out at room temperature, and the product is filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or solvent extraction to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lanthanum(3+) decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lanthanum(3+) decanoate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of lanthanum(3+) decanoate involves its ability to bind to specific molecular targets. In medical applications, it acts as a phosphate binder, reducing the absorption of phosphate in the gastrointestinal tract by forming insoluble lanthanum phosphate complexes. This helps in managing hyperphosphatemia in patients with chronic kidney disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lanthanum(3+) decanoate is unique due to its combination of lanthanum ions with decanoate ions, providing distinct properties such as enhanced solubility in organic solvents and specific reactivity patterns. This makes it suitable for specialized applications in catalysis, material science, and medicine .

Properties

IUPAC Name

decanoate;lanthanum(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H20O2.La/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUXUKYGEXDTOW-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[La+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57LaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890915
Record name Decanoic acid, lanthanum(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62654-13-1
Record name Decanoic acid, lanthanum(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062654131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, lanthanum(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanoic acid, lanthanum(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lanthanum(3+) decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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